(5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 618078-25-4
Cat. No.: VC15597028
Molecular Formula: C25H23N3O4S
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
![(5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 618078-25-4](/images/structure/VC15597028.png)
Specification
CAS No. | 618078-25-4 |
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Molecular Formula | C25H23N3O4S |
Molecular Weight | 461.5 g/mol |
IUPAC Name | (5E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Standard InChI | InChI=1S/C25H23N3O4S/c1-4-12-31-19-11-10-16(13-20(19)30-5-2)14-21-24(29)28-25(33-21)26-23(27-28)22-15(3)17-8-6-7-9-18(17)32-22/h6-11,13-14H,4-5,12H2,1-3H3/b21-14+ |
Standard InChI Key | YQDNWMISUDCUNQ-KGENOOAVSA-N |
Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2)OCC |
Canonical SMILES | CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2)OCC |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular formula of the compound is C₂₅H₂₃N₃O₄S, with a molecular weight of 461.53 g/mol . Its IUPAC name, (E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)- thiazolo[3,2-b] triazol-6-one, reflects its intricate architecture. Key structural features include:
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A thiazolo[3,2-b] triazol-6(5H)-one core, which combines thiazole and triazole rings fused at specific positions.
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A 3-methylbenzofuran-2-yl group at position 2 of the triazole ring, contributing aromaticity and steric bulk.
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A (3-ethoxy-4-propoxybenzylidene) substituent at position 5, featuring a conjugated alkoxy-substituted benzylidene moiety .
The SMILES string CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2
encodes the stereochemistry and connectivity, while the InChIKey XGTCJOQAVZSNRB-CPNJWEJPSA-N
provides a unique identifier for computational studies .
Synthesis and Chemical Reactivity
While no direct synthetic protocol for this compound is documented, analogous thiazolo-triazole derivatives are typically synthesized via one-pot multicomponent reactions. For example, thiazolo[3,2-b][1,2,] triazoles are often prepared by condensing triazole-thione precursors with aldehydes and α-halo carbonyl compounds under acidic conditions .
A plausible route for synthesizing the target molecule involves:
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Preparation of 2-(3-methylbenzofuran-2-yl)-1,2,4-triazole-5-thione via cyclization of hydrazine derivatives with carbon disulfide.
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Aldol condensation with 3-ethoxy-4-propoxybenzaldehyde to introduce the benzylidene group.
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Cyclocondensation with monochloroacetic acid or analogous reagents to form the thiazole ring .
Reaction conditions such as acetic anhydride, sodium acetate, and elevated temperatures (80–100°C) are critical for achieving high yields .
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Mass spectrometric studies of related compounds reveal adduct-specific CCS values, which are vital for metabolite identification. For the target compound’s structural analogs, CCS values range as follows :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 418.12200 | 198.0 |
[M+Na]⁺ | 440.10394 | 214.9 |
[M+NH₄]⁺ | 435.14854 | 205.6 |
[M-H]⁻ | 416.10744 | 204.4 |
These data suggest moderate polarity, aligning with the compound’s alkoxy substituents.
Solubility and Lipophilicity
Future Directions
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Synthetic Optimization: Development of scalable, high-yield routes using green chemistry principles.
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Pharmacological Screening: Evaluation of anti-inflammatory, antimicrobial, and anticancer activities in vitro and in vivo.
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Computational Modeling: Molecular docking studies to identify putative targets (e.g., cyclooxygenase-2, bacterial topoisomerases).
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